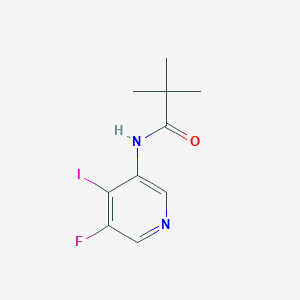![molecular formula C13H18N4OS B2389042 4-{5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-1,3-thiazol-2-yl}morpholine CAS No. 955976-54-2](/img/structure/B2389042.png)
4-{5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-1,3-thiazol-2-yl}morpholine
Vue d'ensemble
Description
“4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also includes a 1,3-thiazol-2-yl group and a 3,5-dimethyl-1H-pyrazol-1-yl group . These groups are found in various heterocyclic compounds known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR, and IR spectroscopic data of poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been fully assigned . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, une maladie tropicale négligée, touche des millions de personnes dans le monde. L’agent causal, Leishmania, peut être transmis par la piqûre de phlébotomes. Les chercheurs ont identifié des dérivés du pyrazole comme agents antileishmaniens potentiels. Dans une étude récente, des pyrazoles couplés à l’hydrazine (y compris le composé 13) ont montré une activité antipromastigote supérieure contre les isolats cliniques de Leishmania aethiopica. Le composé 13 était 174 fois plus actif que le médicament standard miltefosine . Des études de docking moléculaire ont en outre confirmé son efficacité en révélant des interactions de liaison favorables avec Lm-PTR1, une enzyme clé de Leishmania .
Propriétés antimalariennes
Le paludisme, causé par les parasites Plasmodium transmis par les piqûres de moustiques, reste un problème de santé mondiale. Les médicaments antipaludiques existants sont confrontés à des défis en raison de la résistance aux médicaments. Les mêmes pyrazoles couplés à l’hydrazine (composés 14 et 15) ont également montré une inhibition significative contre Plasmodium berghei in vivo. Le composé 15 a atteint une suppression impressionnante de 90,4 %, soulignant son potentiel en tant qu’agent antimalarique .
Potentiel antituberculeux
Dans une autre étude, des composés contenant de l’imidazole (y compris la 4-{5-[(3,5-diméthyl-1H-pyrazol-1-yl)méthyl]-1,3-thiazol-2-yl}morpholine) ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. Plusieurs dérivés ont montré des effets antituberculeux puissants, ce qui en fait des candidats prometteurs pour le traitement de la tuberculose .
Vibrations hétéroaromatiques
Les vibrations d’élongation et de flexion du cycle C–H hétéroaromatique de ce composé ont été étudiées. Ces études spectroscopiques fournissent des informations précieuses sur sa structure moléculaire et son comportement .
Science des matériaux
La partie thiazole de ce composé peut trouver des applications en science des matériaux. Ses propriétés électroniques et son potentiel de fonctionnalisation la rendent intéressante pour la conception de nouveaux matériaux, tels que des capteurs ou des catalyseurs.
En résumé, ce composé est prometteur dans divers domaines, du traitement des maladies tropicales à l’innovation en matière de matériaux. Les chercheurs doivent continuer à explorer son potentiel et à découvrir de nouvelles applications. 🌟
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential againstMycobacterium tuberculosis .
Mode of Action
It is known that treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at c5 . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is characterized by lower binding free energy . This suggests that the compound may interact with similar biochemical pathways.
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine in lab experiments has several advantages. The compound is relatively stable, has a low toxicity, and is easy to synthesize. In addition, the compound is highly soluble in polar solvents, making it suitable for use in a variety of research applications. However, the compound is also sensitive to light and heat, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine research. These include further studies into the compound’s mechanism of action, its potential therapeutic applications, and its potential use as a fluorescent probe. In addition, further research is needed to determine the compound’s toxicity and any potential side effects. Finally, further studies are needed to determine the compound’s potential for use in drug delivery systems.
Méthodes De Synthèse
4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine can be synthesized in a two-step process from commercially available starting materials. The first step involves the reaction of 3,5-dimethyl-1H-pyrazol-1-ylmethyl chloride with 1,3-thiazol-2-ylmorpholine in a polar solvent such as dimethyl sulfoxide (DMSO). This reaction produces 4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine in high yield. The second step involves the removal of the chloride group using an alkaline solution, such as sodium hydroxide (NaOH), to produce the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10-7-11(2)17(15-10)9-12-8-14-13(19-12)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKXHRZIVGFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(S2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321723 | |
| Record name | 4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
955976-54-2 | |
| Record name | 4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



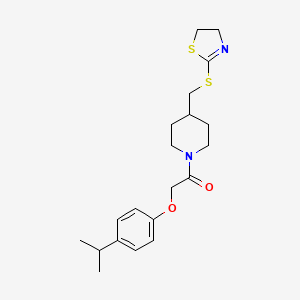

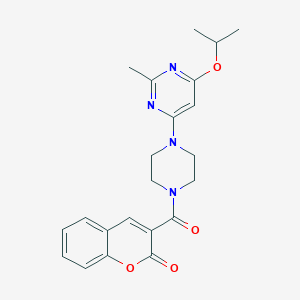

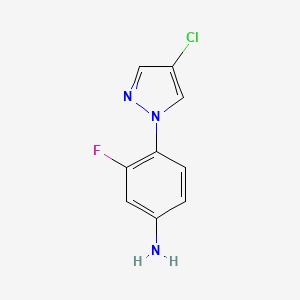
![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)
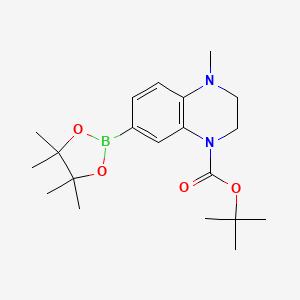
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)
![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)
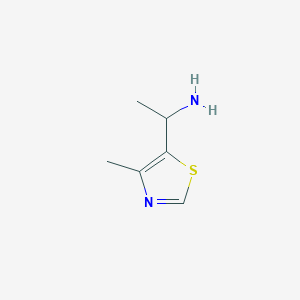
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
